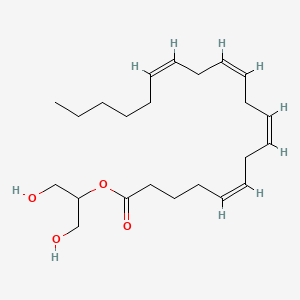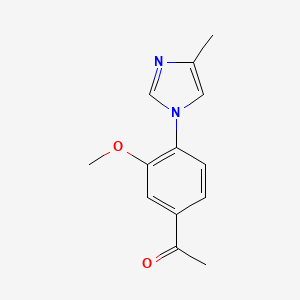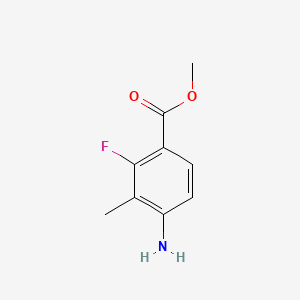
パルミトレイン酸-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
パルミトレイン酸-d14は、(9Z)-ヘキサデク-9-エン酸-d14としても知られており、パルミトレイン酸の重水素標識バージョンです。これは、16炭素のω-7モノ不飽和脂肪酸です。 重水素標識は、代謝経路や脂質学を含む研究で特に有用です .
科学的研究の応用
Palmitoleic Acid-d14 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving lipid metabolism and fatty acid synthesis.
Biology: Helps in understanding the role of palmitoleic acid in cellular processes and metabolic pathways.
Industry: Used in the development of deuterium-labeled compounds for various industrial applications.
作用機序
パルミトレイン酸-d14は、いくつかの分子標的と経路を通じてその効果を発揮します。
PPAR-αの活性化: パルミトレイン酸は、脂質代謝とエネルギー恒常性に重要な役割を果たすペルオキシソーム増殖剤活性化受容体αを活性化します.
抗炎症作用: プロ炎症性サイトカインの発現を抑制し、インスリン感受性を高めます.
脂質代謝: 脂質の合成と分解に影響を与え、脂質恒常性を調節します.
類似の化合物:
オレイン酸: 代謝効果が似ていますが、構造特性が異なるω-9モノ不飽和脂肪酸。
リノール酸: 炎症と細胞シグナル伝達において異なる役割を持つω-6多価不飽和脂肪酸。
ステアリン酸: 物理的および化学的特性が異なる飽和脂肪酸.
This compoundの独自性:
重水素標識: 重水素原子の存在は、代謝経路を追跡し、脂質のダイナミクスを研究するための研究における貴重なツールとなっています.
ω-7脂肪酸: ω-7脂肪酸としてのその独特の位置は、ω-6およびω-9脂肪酸と比較して、独自の生物学的役割を与えています.
This compoundは、科学研究のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独特の特性と作用機序は、脂質代謝を理解し、治療戦略を開発するための貴重なツールとなっています。
生化学分析
Biochemical Properties
Palmitoleic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . The nature of these interactions often involves the alteration of the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Cellular Effects
Palmitoleic Acid-d14 has been shown to have various effects on different types of cells and cellular processes. It has been found to decrease proinflammatory cytokine expression in cultured macrophages . It also promotes a decrease of lymphocyte proliferation stimulated by ConA . In addition, it has been shown to protect microglia from palmitate-induced neurotoxicity .
Molecular Mechanism
At the molecular level, Palmitoleic Acid-d14 exerts its effects through various mechanisms. It has been suggested that the main anticancer mechanism of palmitic acid involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, Palmitoleic Acid-d14 has been observed to have certain effects. For instance, it has been shown to reduce TG levels by approximately 50% over a period of 4 weeks .
Dosage Effects in Animal Models
In animal models, the effects of Palmitoleic Acid-d14 vary with different dosages. At a dosage of 9 mg daily, it has been shown to reduce TG levels by approximately 50%. Additionally, the mice administered with Palmitoleic Acid-d14 showed an average reduction in body weight increase .
Metabolic Pathways
Palmitoleic Acid-d14 is involved in various metabolic pathways. It is known to suppress hepatic steatosis and improve insulin signaling in muscle . It also increases lipolysis, glucose uptake, and glucose utilization for energy production in white adipose cells .
Transport and Distribution
Palmitoleic Acid-d14 is transported and distributed within cells and tissues. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Subcellular Localization
The subcellular localization of Palmitoleic Acid-d14 and its effects on activity or function are significant. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
準備方法
合成経路と反応条件: パルミトレイン酸-d14は、重水素ガスを使用してパルミトレイン酸を水素化することで合成できます。このプロセスは、水素原子を重水素原子で置き換えることを伴います。 この反応には通常、炭素上のパラジウムなどの触媒が必要であり、制御された温度と圧力条件下で行われます .
工業生産方法: this compoundの工業生産には、重水素ガスを使用してパルミトレイン酸を大規模に水素化することが含まれます。このプロセスは、実験室での合成に似ていますが、産業需要を満たすためにスケールアップされています。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .
反応の種類:
酸化: this compoundは酸化反応を起こし、さまざまな酸化脂質種を生成します。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応する飽和脂肪酸に還元できます.
置換: this compoundは、特定の条件下で重水素原子を他の置換基で置き換えることができる置換反応に関与できます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
生成される主要な製品:
酸化: 酸化脂質種。
還元: 飽和脂肪酸。
置換: 異なる官能基を持つ置換脂肪酸.
4. 科学研究の応用
This compoundは、科学研究で幅広い用途があります。
類似化合物との比較
Oleic Acid: An omega-9 monounsaturated fatty acid with similar metabolic effects but different structural properties.
Linoleic Acid: An omega-6 polyunsaturated fatty acid with distinct roles in inflammation and cell signaling.
Stearic Acid: A saturated fatty acid with different physical and chemical properties.
Uniqueness of Palmitoleic Acid-d14:
Deuterium Labeling: The presence of deuterium atoms makes it a valuable tool in research for tracing metabolic pathways and studying lipid dynamics.
Omega-7 Fatty Acid: Its unique position as an omega-7 fatty acid gives it distinct biological roles compared to omega-6 and omega-9 fatty acids.
Palmitoleic Acid-d14 is a versatile compound with significant applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for understanding lipid metabolism and developing therapeutic strategies.
特性
IUPAC Name |
(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-VXXNRCPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Palmitoleic Acid-d14 in this research and why is it used?
A1: Palmitoleic Acid-d14 serves as an internal standard in the LC-MS/MS method for quantifying polyunsaturated fatty acids in serum []. Internal standards are crucial for analytical accuracy and precision. They are added to samples, calibrators, and quality control materials at a known concentration. Because they closely resemble the target analytes in their chemical behavior, they help account for variations during sample preparation and ionization within the mass spectrometer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)



![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)



![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)


